![molecular formula C18H14N2O3 B3126016 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline CAS No. 330663-14-4](/img/structure/B3126016.png)
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline
Descripción general
Descripción
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C18H14N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a methoxy group, a nitrophenyl group, and a vinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 3-nitrobenzaldehyde.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 8-methoxyquinoline and 3-nitrobenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Automated Purification: Industrial-scale purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study its interactions with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe in fluorescence-based assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as optical or electronic materials.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline involves its interaction with specific molecular targets. These interactions can include:
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity. This can lead to changes in cellular processes and signaling pathways.
Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Pathways Involved: The exact pathways involved depend on the specific biological context and the target molecules. Further research is needed to elucidate the detailed mechanisms.
Comparación Con Compuestos Similares
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline can be compared with other similar compounds, such as:
2-[2-(3-Nitrophenyl)vinyl]quinoline: This compound lacks the methoxy group, which may affect its chemical properties and reactivity.
8-Methoxyquinoline: This compound lacks the nitrophenyl and vinyl groups, resulting in different chemical behavior and applications.
3-Nitrophenylvinylquinoline: This compound lacks the methoxy group at the 8-position, which may influence its interactions with other molecules.
Propiedades
IUPAC Name |
8-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-17-7-3-5-14-9-11-15(19-18(14)17)10-8-13-4-2-6-16(12-13)20(21)22/h2-12H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHXSJYTOUVORV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


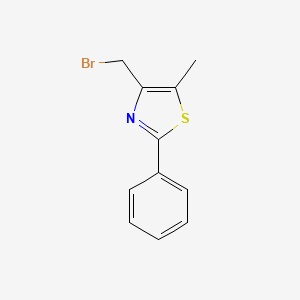


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
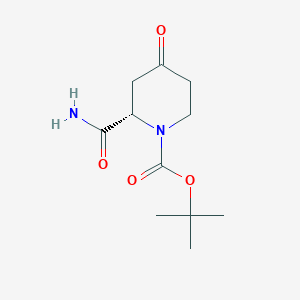
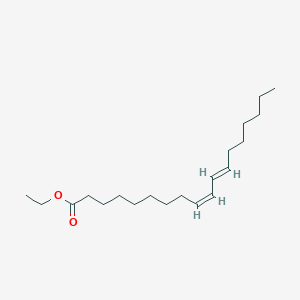
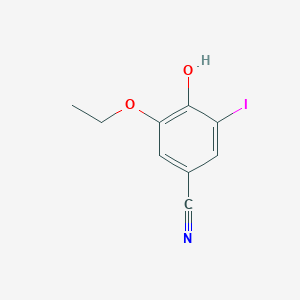

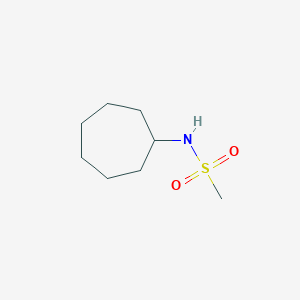
![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)

